
2,5-Diamino-3,4-dihydroxyhexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-3,4-dihydroxyhexanedioic acid typically involves multi-step organic reactions. One common method includes the protection of functional groups, selective oxidation, and subsequent deprotection steps . The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity . The use of automated systems and advanced purification techniques, such as chromatography, are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diamino-3,4-dihydroxyhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the amino groups may produce diamines .
Aplicaciones Científicas De Investigación
2,5-Diamino-3,4-dihydroxyhexanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-diamino-3,4-dihydroxyhexanedioic acid involves its interaction with molecular targets such as enzymes and receptors . The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes . The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Diamino-3,4-dihydroxyadipic acid
- 2,5-Diamino-3,4-dihydroxyglutaric acid
- 2,5-Diamino-3,4-dihydroxysebacic acid
Uniqueness
2,5-Diamino-3,4-dihydroxyhexanedioic acid is unique due to its specific arrangement of amino and hydroxyl groups on the hexanedioic acid backbone . This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
848420-46-2 |
|---|---|
Fórmula molecular |
C6H12N2O6 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
2,5-diamino-3,4-dihydroxyhexanedioic acid |
InChI |
InChI=1S/C6H12N2O6/c7-1(5(11)12)3(9)4(10)2(8)6(13)14/h1-4,9-10H,7-8H2,(H,11,12)(H,13,14) |
Clave InChI |
AHAIAWWITBGKOF-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(=O)O)N)O)(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
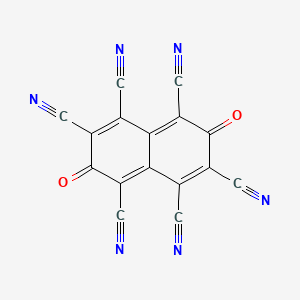
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
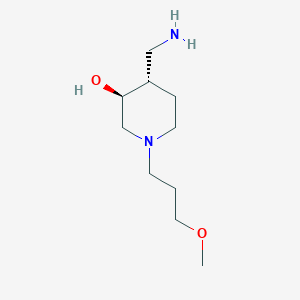
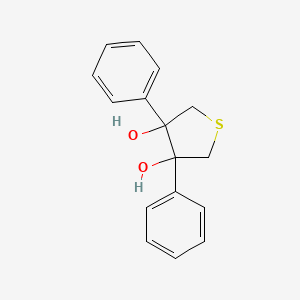

![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
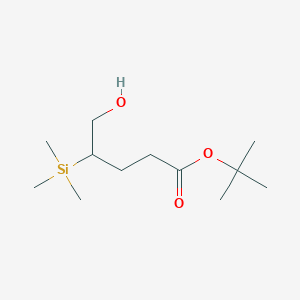
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
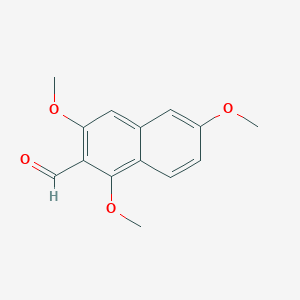
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
